2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride
Description
2,4-Dimethoxy-5-methylbenzene-1-sulfonyl chloride is a substituted benzenesulfonyl chloride characterized by methoxy groups at positions 2 and 4, a methyl group at position 5, and a sulfonyl chloride functional group at position 1. This electron-rich aromatic system is stabilized by the electron-donating methoxy substituents, which modulate its reactivity in sulfonylation reactions. The compound is typically employed in organic synthesis for introducing sulfonyl groups into target molecules, with applications in pharmaceuticals, agrochemicals, and materials science. Its steric and electronic profile distinguishes it from halogenated or heterocyclic analogs, as discussed below.
Properties
IUPAC Name |
2,4-dimethoxy-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-9(15(10,11)12)8(14-3)5-7(6)13-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQYBIPOJGXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, chlorosulfonic acid (5.6 mL, 84 mmol) was added to a substituted amide precursor at -10°C, followed by gradual heating to 50–60°C over 6 hours. The methoxy and methyl groups remained stable under these conditions, with the sulfonyl chloride forming regioselectively at the para position relative to the methyl group. Workup involved quenching in water, ether extraction, and drying over MgSO₄, yielding 40% of the target compound.
Critical Parameters :
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Temperature : Stepwise heating (-10°C → 50°C → 60°C) prevents side reactions.
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Stoichiometry : Excess chlorosulfonic acid (8.2 equiv) ensures complete conversion.
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Workup : Rapid cooling and non-aqueous extraction minimize hydrolysis.
Oxidation of Thiol Precursors
Thiol oxidation to sulfonyl chlorides using chlorine gas (Cl₂) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl) offers an alternative pathway. This method is advantageous for substrates sensitive to strong acids.
Protocol for Thiol Chlorination
A published protocol details the oxidation of 5-methyl-1,3,4-thiadiazole-2-thiol using NaOCl (8.25%, 3.5 equiv) in CH₂Cl₂ and HCl (2.5 M) at -5°C. The thiol is converted to the sulfonyl chloride in 86% yield after 30 minutes, with CuCl (10 mol%) catalyzing the reaction. Applied to 2,4-dimethoxy-5-methylbenzenethiol, analogous conditions would involve:
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Dissolving the thiol in CH₂Cl₂ and pre-cooling to -5°C.
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Adding NaOCl and HCl dropwise to generate Cl₂.
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Quenching excess chlorine with Na₂S₂O₃ and isolating via ether precipitation.
Yield Considerations :
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Temperature : Sub-zero conditions suppress disulfide byproducts.
Diazonium Salt Intermediates
Diazotization followed by treatment with sulfur dioxide (SO₂) and copper(I) chloride (CuCl) provides a route to sulfonyl chlorides, though this method is less common for methoxy-rich substrates due to competing side reactions.
Case Study and Adaptations
In a synthesis of aryl sulfonyl chlorides, a diazonium salt was prepared from an aniline derivative using NaNO₂ and HCl at -5°C. The salt was then reacted with SO₂, CuCl, and acetic acid at 0°C, yielding 54% of the sulfonyl chloride. For 2,4-dimethoxy-5-methylaniline, similar conditions would require:
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Diazotization : NaNO₂ (1.1 equiv) in H₂O added to HCl (2.5 M) at -5°C.
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SO₂ Introduction : Bubbling SO₂ through the diazonium solution with CuCl catalysis.
Challenges :
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Methoxy groups may direct electrophilic substitution, complicating regioselectivity.
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Acidic conditions risk demethylation; neutral buffering with NaHCO₃ is recommended during workup.
Comparative Analysis of Methods
The table below evaluates key synthetic routes based on yield, scalability, and practicality:
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and acyl chlorides (for Friedel-Crafts acylation) are used under acidic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: As a reagent in the synthesis of sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Involved in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The primary mechanism of action for 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is leveraged in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Electronic Differences
The reactivity and applications of sulfonyl chlorides are highly dependent on substituent effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,4-Dimethoxy-5-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound that has garnered attention due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives that can exhibit diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl group (-SO₂Cl) attached to a substituted aromatic ring. The methoxy groups at the 2 and 4 positions contribute to the compound's lipophilicity and potential biological interactions.
The biological activity of sulfonyl chlorides often involves their ability to interact with nucleophiles in biological systems, leading to the formation of sulfonamides or other derivatives. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor modulation. The specific mechanism of action for this compound is still under investigation but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalent modification.
- Receptor Interaction : It could act on various receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on related compounds indicated that modifications in the sulfonamide structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 15 |
| Sulfanilamide | Antibacterial | 20 |
| Trimethoprim | Antibacterial | 10 |
Table 1: Antimicrobial activity comparison of selected compounds.
Anti-inflammatory Effects
Sulfonamide derivatives have also been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been documented in several studies.
A recent study demonstrated that compounds similar to this compound showed a dose-dependent inhibition of COX enzymes:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45% at 50 µM | 60% at 50 µM |
| Aspirin | 70% at 50 µM | 80% at 50 µM |
Table 2: Inhibition percentages of COX enzymes by selected compounds.
Case Study: Anticancer Potential
A study investigated the anticancer potential of several sulfonamide derivatives, including those structurally related to this compound. The findings suggested that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
In vitro assays showed that treatment with the compound led to a significant reduction in cell viability in MCF-7 (breast cancer) cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Table 3: Effect of varying concentrations on MCF-7 cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
